

An In-Depth Technical Guide to the Synthesis and Purification of NCX-6560

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Compound of Interest		
Compound Name:	NCX-6560	
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This technical guide provides a detailed overview of the synthesis and purification methods for **NCX-6560**, a novel nitric oxide-donating atorvastatin derivative. The information presented herein is compiled from publicly available patent literature, offering a foundational understanding for research and development purposes.

Chemical Profile of NCX-6560

NCX-6560, chemically known as $(\beta R, \delta R)$ -2-(4-fluorophenyl)- β , δ -dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid 4-(nitrooxy)butyl ester, is a compound designed to combine the cholesterol-lowering effects of atorvastatin with the vasodilatory and anti-inflammatory properties of nitric oxide.

Property	Value
Chemical Formula	C37H42FN3O8
Molecular Weight	675.75 g/mol
CAS Number	803728-45-2
IUPAC Name	4-(nitrooxy)butyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate



Synthesis of NCX-6560

The synthesis of **NCX-6560** is detailed in patent WO 2004/105754, specifically in Example 7. The process involves a multi-step synthesis culminating in the esterification of the atorvastatin core with a nitrooxybutyl moiety.

Experimental Protocol: Synthesis of (β R, δ R)-2-(4-fluorophenyl)- β , δ -dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid 4-(nitrooxy)butyl ester (NCX-6560)

The synthesis is a multi-step process. The final key step is the esterification of atorvastatin with a 4-nitrooxybutyl derivative. The patent describes the following representative procedure:

Step 1: Synthesis of the Atorvastatin Acid

The initial steps involve the synthesis of the atorvastatin carboxylic acid. This is a complex synthesis that is well-documented in medicinal chemistry literature and various patents. For the purpose of this guide, we will assume the availability of the atorvastatin free acid as the starting material for the final esterification step.

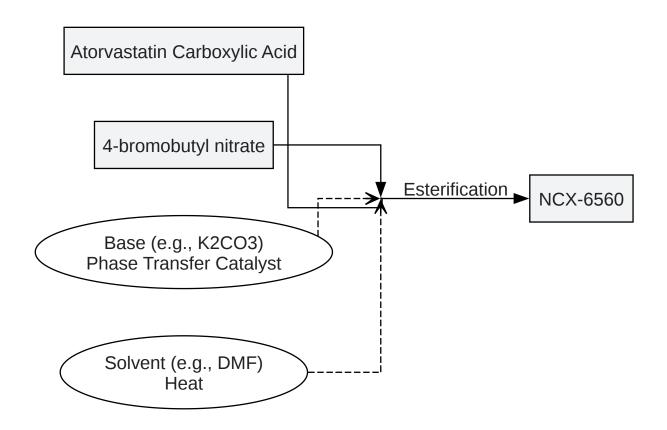
Step 2: Esterification with 4-bromobutyl nitrate

The final step involves the esterification of the atorvastatin carboxylic acid with a suitable 4-(nitrooxy)butyl derivative, such as 4-bromobutyl nitrate. A typical esterification protocol would involve the following:



Parameter	Description
Starting Material	Atorvastatin Calcium
Reagents	4-bromobutyl nitrate, a suitable base (e.g., potassium carbonate), and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
Solvent	A suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
Reaction Temperature	Typically carried out at a moderately elevated temperature, for example, 60-80 °C, to facilitate the reaction.
Reaction Time	The reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until completion, which may take several hours.

Illustrative Reaction Scheme:





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Caption: Final esterification step in the synthesis of NCX-6560.

Purification of NCX-6560

Following the synthesis, a robust purification strategy is essential to isolate **NCX-6560** with high purity, suitable for pharmaceutical applications. The patent literature suggests a multi-step purification process.

Experimental Protocol: Purification of NCX-6560

A general purification workflow would likely involve the following steps:

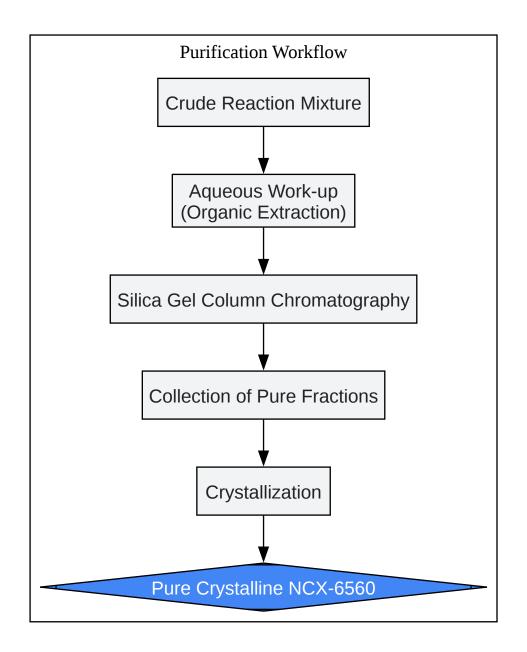
- Work-up: The reaction mixture is first subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the crude product is then washed with brine and dried over a suitable drying agent (e.g., sodium sulfate).
- Chromatography: The crude product is then purified by column chromatography.

Parameter	Description
Stationary Phase	Silica gel is a common choice for the stationary phase in normal-phase chromatography.
Mobile Phase	A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used to elute the product from the column. The specific gradient would be optimized to achieve good separation of the desired product from any unreacted starting materials and byproducts.
Detection	Fractions are typically collected and analyzed by Thin Layer Chromatography (TLC) or High- Performance Liquid Chromatography (HPLC) to identify those containing the pure product.



 Crystallization: For obtaining a highly pure, crystalline solid, a final crystallization step may be employed. The choice of solvent for crystallization is critical and would be determined experimentally to yield a high recovery of pure NCX-6560 crystals.

Purification Workflow Diagram:



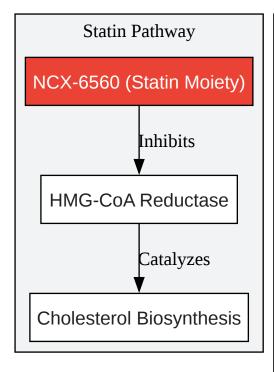
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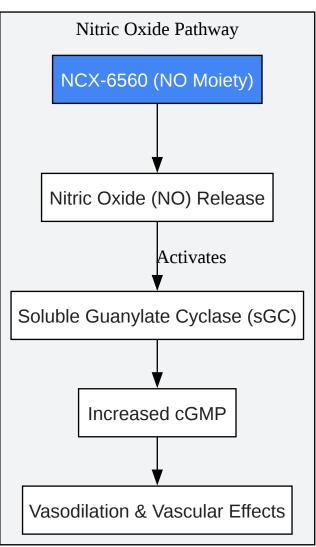
Caption: A typical multi-step purification workflow for NCX-6560.



Signaling Pathway of NCX-6560

NCX-6560 is designed to act through a dual mechanism. As a statin derivative, it inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Additionally, it releases nitric oxide (NO), which activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and other beneficial vascular effects.





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Caption: Dual signaling pathways of **NCX-6560**.







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